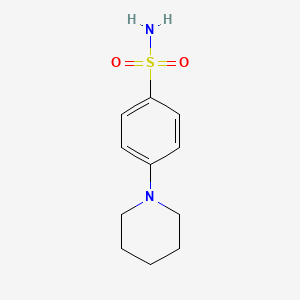

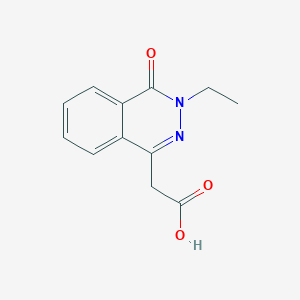

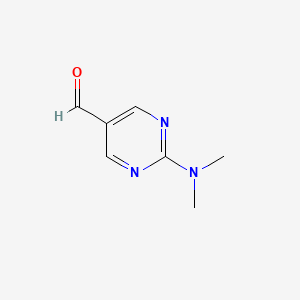

![molecular formula C11H12N2S2 B1298846 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 23922-04-5](/img/structure/B1298846.png)

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol

Overview

Description

The compound 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a derivative of the heterocyclic compound family that includes various synthesized compounds with potential biological activities. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which can give insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting with key intermediates that are further reacted to produce the desired derivatives. For instance, the compound 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one was synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, which is a versatile intermediate for the preparation of various heterocycles due to the presence of reactive functional groups . This suggests that similar methods could be applied to synthesize 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol by introducing a methyl group at the appropriate position in the molecule.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups. The presence of these groups can influence the reactivity and potential applications of the compounds. For example, the presence of amino and thioxo groups in the hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one derivatives provides sites for further chemical reactions . The molecular structure of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol would similarly be expected to have a significant impact on its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can lead to a variety of derivatives with different properties. For instance, the reaction of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with haloketones in ethanol catalyzed by base afforded corresponding thiophenopyrimidine and pyrimidothiazepine derivatives . This indicates that the compound 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol could also undergo similar reactions to form a range of derivatives, potentially with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The papers do not provide specific details on the physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol, but they do discuss the properties of related compounds. For example, the antithrombotic compound 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione was synthesized and its structure was deduced from spectroscopic properties . This suggests that similar analytical techniques could be used to determine the properties of the compound .

Scientific Research Applications

Synthesis and Application in Catalysis

The research on hybrid catalysts highlights the significance of scaffolds such as 5H-pyrano[2,3-d]pyrimidine for their extensive applicability in medicinal and pharmaceutical industries. These scaffolds are key precursors due to their broader synthetic applications and bioavailability. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) derivatives through a one-pot multicomponent reaction utilizing diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the versatility of such chemical structures in synthetic chemistry. This approach not only facilitates the synthesis of complex molecules but also emphasizes the role of sustainable and recyclable catalysts in modern synthetic methodologies (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

Pyrimidine derivatives, including structures related to 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol, have been identified to exhibit a wide range of biological activities. These compounds have been explored for their potential in anti-inflammatory, anticancer, and other therapeutic applications. The synthesis and characterization of substituted 1,2,3,4-tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity, underscoring the potential of pyrimidine derivatives in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Furthermore, the structure-activity relationship studies of pyrimidine derivatives provide insights into designing novel compounds with enhanced biological activities. The exploration of various synthetic pathways and the biological efficacy of these compounds highlight the importance of pyrimidine scaffolds in drug discovery and development. Research developments in pyrimidines emphasize their role in anti-inflammatory processes, attributing their effects to the inhibition of key inflammatory mediators. These studies not only reveal the therapeutic potential of pyrimidine derivatives but also suggest directions for future research in developing new drugs based on these scaffolds (Rashid et al., 2021).

Optoelectronic Applications

The incorporation of pyrimidine derivatives into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. The electroluminescent properties of these compounds are crucial for the development of organic light-emitting diodes (OLEDs), including highly efficient phosphorescent OLEDs. This area of research demonstrates the utility of pyrimidine derivatives beyond their biological applications, showcasing their potential in the development of advanced materials for electronic and photonic technologies (Lipunova et al., 2018).

Safety And Hazards

The safety and hazards associated with “2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol” are not specified in the available resources.

Future Directions

The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQYIQCHQZYLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351405 | |

| Record name | NSC153323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol | |

CAS RN |

23922-04-5 | |

| Record name | 23922-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC153323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

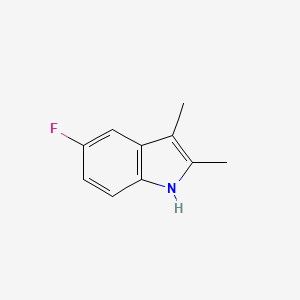

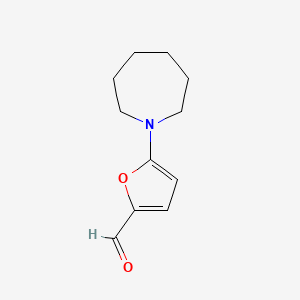

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

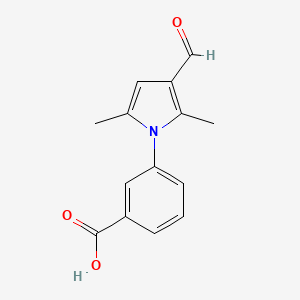

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)